methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[5-(3-CHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazolopyrimidine core through cyclization reactions.
- Introduction of the furan and chlorophenyl groups via cross-coupling reactions.
- Acetylation and methoxylation of the phenyl ring.
- Final esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization reactions.
- Employment of palladium-catalyzed cross-coupling reactions.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated derivatives.
- Reduction may produce alcohols.
- Substitution may result in halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may exhibit interesting bioactivities, such as antimicrobial, antifungal, or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the specific bioactivity being studied. For example, if the compound exhibits anticancer properties, it may inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core and may exhibit similar bioactivities.
Furan Derivatives: Compounds containing the furan ring, which may have comparable chemical reactivity.
Chlorophenyl Derivatives: Molecules with chlorophenyl groups, known for their diverse applications in medicinal chemistry.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct bioactivities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H23ClN2O7S |
---|---|
Molecular Weight |
579.0 g/mol |
IUPAC Name |
methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H23ClN2O7S/c1-15-25(28(35)37-4)26(18-8-10-22(38-16(2)33)23(13-18)36-3)32-27(34)24(40-29(32)31-15)14-20-9-11-21(39-20)17-6-5-7-19(30)12-17/h5-14,26H,1-4H3/b24-14+ |
InChI Key |
DENMZKINZPDZAF-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC |
Origin of Product |
United States |
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